Diisohexyl phthalate

Descripción general

Descripción

Diisohexyl phthalate is a phthalate ester, primarily used as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. It is an ester of phthalic acid and is known for its ability to soften plastics, making them more pliable and less brittle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diisohexyl phthalate is synthesized through the esterification of phthalic anhydride with isohexanol. The reaction typically involves heating phthalic anhydride with isohexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and isohexanol are fed into a reactor. The reaction mixture is heated, and the water by-product is continuously removed. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Diisohexyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to produce phthalic acid and isohexanol.

Oxidation: Under oxidative conditions, the ester groups can be oxidized to form phthalic acid derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles

Major Products Formed:

Hydrolysis: Phthalic acid and isohexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters depending on the nucleophile used

Aplicaciones Científicas De Investigación

Diisohexyl phthalate has several applications in scientific research:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Biology: Studied for its effects as an endocrine disruptor, impacting hormone regulation and reproductive health.

Medicine: Investigated for its potential toxicological effects and its role in medical devices made from flexible plastics.

Industry: Widely used in the production of flexible PVC products, including cables, flooring, and automotive interiors

Mecanismo De Acción

Diisohexyl phthalate acts as an endocrine disruptor by interfering with hormone signaling pathways. It decreases fetal testis testosterone production and reduces the expression of steroidogenic genes by decreasing mRNA expression. This disruption can lead to reproductive and developmental issues .

Comparación Con Compuestos Similares

- Di-n-hexyl phthalate

- Diisooctyl phthalate

- Diisodecyl phthalate

- Di-n-octyl phthalate

Comparison: Diisohexyl phthalate is unique due to its specific isohexyl ester groups, which provide distinct physical and chemical properties compared to other phthalates. For instance, diisooctyl phthalate and diisodecyl phthalate have longer alkyl chains, resulting in different plasticizing efficiencies and toxicological profiles .

Actividad Biológica

Diisohexyl phthalate (DIHP) is a member of the phthalate family, which are widely used as plasticizers in various consumer products. This article provides an in-depth examination of the biological activity of DIHP, focusing on its endocrine-disrupting potential, reproductive toxicity, and other health impacts based on recent research findings and case studies.

Overview of this compound

DIHP is a diester derived from phthalic acid and is commonly used in the production of flexible plastics. Its chemical structure allows it to impart desirable properties to materials, but concerns have arisen regarding its potential health effects.

Endocrine Disruption

Research indicates that DIHP exhibits endocrine-disrupting properties . A study highlighted that DIHP demonstrated human oestrogen receptor α-agonistic activity and androgen receptor-antagonistic activity in vitro. However, it did not induce significant effects on reproductive parameters in vivo, such as vaginal cornification or uterine weight increase .

Reproductive Toxicity

The reproductive toxicity of DIHP has been a focal point in several studies:

- Case Study Findings : In a comprehensive review assessing multiple phthalates, including DIHP, it was found that exposure could disrupt male reproductive development, particularly affecting testosterone production. In experiments with male rats, exposure to various phthalates, including DIHP at doses of 750 mg/kg, resulted in reduced testosterone production and altered gene expression related to reproductive health .

- Toxicity Assessment : The U.S. Environmental Protection Agency (EPA) has identified testosterone-mediated effects as critical endpoints for assessing the risk associated with phthalate exposure. This assessment is crucial since the disruption of testosterone levels can lead to adverse developmental outcomes .

Table 1: Summary of Key Studies on DIHP

Toxicological Assessments

Various assessments have been conducted to evaluate the toxicological profile of DIHP:

- Repeated Dose Toxicity : Limited data indicate that DIHP does not induce significant acute toxicity or skin sensitization in humans. A study involving repeated applications showed no evidence of skin irritation or sensitization among participants .

- Genotoxicity : DIHP has been tested for genotoxic potential and was found negative in mouse micronucleus assays, suggesting it is unlikely to cause genetic damage . However, its structural analogs have shown varying degrees of toxicity.

Health Hazard Summary

The following table summarizes the health hazards associated with DIHP based on existing literature:

Table 2: Health Hazard Summary for this compound

| Hazard Type | Assessment Result |

|---|---|

| Acute Toxicity | No data available |

| Skin Sensitization | Negative |

| Reproductive Toxicity | Potentially harmful |

| Developmental Toxicity | Likely adverse effects |

| Genotoxicity | Negative |

| Endocrine Disruption | Yes |

Propiedades

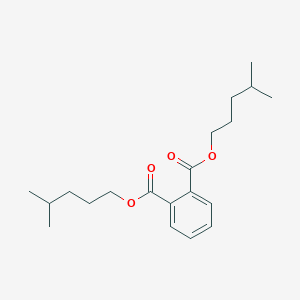

IUPAC Name |

bis(4-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEROMXYYSQFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873995 | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-50-9, 71850-09-4, 259139-51-0 | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of diisohexyl phthalate exposure for humans?

A1: this compound is commonly found in household dust, indicating widespread use in various household products []. While the exact sources can vary, they may include:

Q2: How can we accurately measure this compound levels in household dust?

A2: Researchers have developed a sensitive and robust method for determining this compound levels in house dust using isotope dilution gas chromatography-tandem mass spectrometry (GC/MS/MS) []. This method involves:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.